molecular formula C19H21NO6 B2945375 Ethyl 1-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperidine-4-carboxylate CAS No. 859130-27-1

Ethyl 1-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperidine-4-carboxylate

Cat. No.: B2945375
CAS No.: 859130-27-1
M. Wt: 359.378
InChI Key: FIPOCCMKBUCHFA-UHFFFAOYSA-N
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Description

The compound “Ethyl 1-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperidine-4-carboxylate” is a complex organic molecule. It contains a chromene ring structure, which is a heterocyclic compound that is a derivative of benzopyran . The molecule also contains a dioxolane group, which is a heterocyclic acetal .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate was achieved via visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate . The reaction was conducted with N-bromosuccinimide using a 150-W tungsten bulb as an initiator .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, bromomethylquinolines, which are structurally similar to this compound, have been used in a wide array of chemical transformations . They have been used to synthesize quinoline ethers through the Williamson reaction .

Scientific Research Applications

Synthesis Methodologies and Chemical Properties

  • Synthesis of Coumarin Derivatives : Research by Ramaganesh et al. (2010) involved the synthesis of innovative coumarin derivatives containing a thiazolidin-4-one ring, with ethyl 2-oxo-2H-chromene-3-carboxylate as a key intermediate. This study showcases the versatility of coumarin derivatives in synthesizing biologically active compounds (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010).
  • Novel Chromone-Pyrimidine Derivatives : Tiwari et al. (2018) reported the ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives, highlighting the antimicrobial analysis, enzyme assay, docking study, and toxicity study. This approach underscores the potential of ethyl chromene derivatives in creating compounds with possible antimicrobial applications (S. Tiwari, J. Seijas, M. Vázquez-Tato, A. Sarkate, K. S. Karnik, A. P. Nikalje, 2018).

Biological Evaluation

  • Antimicrobial and Antioxidant Agents : A series of (3-arylisoxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate derivatives synthesized by Battula et al. (2017) were investigated for their antioxidant and antimicrobial activities, revealing that certain compounds showed promising activities compared to standard drugs (K. Battula, S. Narsimha, V. Nagavelli, M. S. Rao, 2017).

Photoluminescence Properties

Properties

IUPAC Name

ethyl 1-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-2-23-19(22)12-3-5-20(6-4-12)10-13-7-18(21)26-15-9-17-16(8-14(13)15)24-11-25-17/h7-9,12H,2-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPOCCMKBUCHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=CC4=C(C=C23)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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